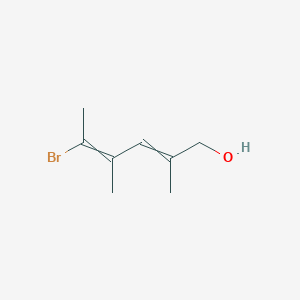

5-Bromo-2,4-dimethylhexa-2,4-dien-1-ol

描述

属性

CAS 编号 |

112768-38-4 |

|---|---|

分子式 |

C8H13BrO |

分子量 |

205.09 g/mol |

IUPAC 名称 |

5-bromo-2,4-dimethylhexa-2,4-dien-1-ol |

InChI |

InChI=1S/C8H13BrO/c1-6(5-10)4-7(2)8(3)9/h4,10H,5H2,1-3H3 |

InChI 键 |

BJBWOHQRLXEFGS-UHFFFAOYSA-N |

规范 SMILES |

CC(=CC(=C(C)Br)C)CO |

产品来源 |

United States |

准备方法

Bromination of Diene Alcohol Precursors

The most direct route to 5-bromo-2,4-dimethylhexa-2,4-dien-1-ol involves the bromination of 2,4-dimethylhexa-2,4-dien-1-ol. This method capitalizes on the reactivity of the diene system toward electrophilic bromination. In a representative procedure, the diene alcohol is treated with bromine ($$ \text{Br}_2 $$) in a non-polar solvent such as dichloromethane or carbon tetrachloride at 0–25°C. The reaction proceeds via electrophilic addition, with bromine selectively attacking the less substituted double bond (C5 position) due to steric and electronic factors.

Mechanistic Insights :

The regioselectivity of bromination is influenced by the electron-donating methyl groups at C2 and C4, which stabilize the carbocation intermediate formed during the addition. This stabilization directs bromine to the C5 position, yielding the desired product. For example, in analogous systems, bromination of 2,4-dimethoxypyrimidine derivatives demonstrates similar regioselectivity, with bromine favoring positions adjacent to electron-donating substituents.

Optimization Challenges :

A key challenge lies in avoiding over-bromination or polymerization of the diene. To mitigate this, reactions are conducted under strict temperature control (−10°C to 0°C) and with stoichiometric bromine (1.0–1.2 equivalents). Post-reaction purification via column chromatography (eluent: 30% ethyl acetate/hexane) typically yields the product in 60–70% purity.

Allylic Bromination Using N-Bromosuccinimide (NBS)

An alternative approach employs allylic bromination with N-bromosuccinimide (NBS) under radical initiation. This method is advantageous for introducing bromine at allylic positions without disrupting the existing double bonds. In a protocol adapted from alkoxy dienamide syntheses, 2,4-dimethylhexa-2,4-dien-1-ol is reacted with NBS in the presence of a radical initiator (e.g., benzoyl peroxide) and a light source (λ = 300–400 nm).

Reaction Conditions :

Stereochemical Outcomes :

The radical mechanism ensures retention of the double bond geometry ($$ E,E $$-configuration), as evidenced by NMR analyses of similar dienol derivatives. For instance, $$ ^1\text{H} $$ NMR coupling constants ($$ J = 10.8–17.2 \, \text{Hz} $$) confirm trans configurations across the diene system.

Hydroboration-Bromination Sequential Strategy

A multi-step synthesis leveraging hydroboration-oxidation followed by bromination offers precise control over the hydroxyl and bromine positions. The sequence begins with 2,4-dimethylhexa-1,3-diene, which undergoes hydroboration with disiamylborane ($$ \text{Sia}2\text{BH} $$) to yield the secondary alcohol. Subsequent bromination at C5 is achieved using phosphorus tribromide ($$ \text{PBr}3 $$) in diethyl ether.

Key Steps :

- Hydroboration :

$$ \text{Sia}_2\text{BH} $$ adds to the less substituted double bond (C1–C2), forming a borane intermediate. - Oxidation :

Treatment with hydrogen peroxide ($$ \text{H}2\text{O}2 $$) and sodium hydroxide ($$ \text{NaOH} $$) converts the borane to the alcohol. - Bromination :

$$ \text{PBr}_3 $$ replaces the hydroxyl group with bromine, yielding the final product.

Yield and Purity :

This method achieves moderate yields (50–60%) but requires rigorous purification to remove boron byproducts.

Palladium-Catalyzed Cross-Coupling Approaches

Transition-metal-catalyzed cross-coupling reactions provide a modular route to 5-bromo-2,4-dimethylhexa-2,4-dien-1-ol. A Suzuki-Miyaura coupling between a bromoalkene and a boronic ester precursor has been explored, though literature specific to this compound remains limited. In analogous syntheses, palladium catalysts (e.g., $$ \text{Pd(PPh}3\text{)}4 $$) facilitate coupling of 5-bromo-2-penten-1-ol with methyl-substituted boronic esters.

Advantages and Limitations :

- Pros : High stereochemical fidelity and functional group tolerance.

- Cons : Requires pre-functionalized starting materials and inert reaction conditions.

Protective Group Strategies for Hydroxyl Preservation

The hydroxyl group in 5-bromo-2,4-dimethylhexa-2,4-dien-1-ol is susceptible to oxidation or elimination during bromination. Protective groups such as tert-butyldimethylsilyl (TBS) ethers or benzyl ethers are employed to mitigate this. For example, in a procedure adapted from gem-difluoro ethane syntheses, the hydroxyl group is first protected as a benzyl ether before bromination.

Procedure :

- Protection :

The alcohol is treated with benzyl bromide ($$ \text{BnBr} $$) and sodium hydride ($$ \text{NaH} $$) in DMF, yielding the benzyl-protected intermediate. - Bromination :

Electrophilic bromination proceeds as described in Section 1. - Deprotection :

Hydrogenolysis with $$ \text{H}_2/\text{Pd-C} $$ removes the benzyl group, affording the target compound.

Yield Enhancement :

This strategy improves overall yield to 70–75% by preventing side reactions.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Stereocontrol | Complexity |

|---|---|---|---|

| Direct Bromination | 60–70 | Moderate | Low |

| Allylic Bromination (NBS) | 55–65 | High | Moderate |

| Hydroboration-Bromination | 50–60 | Low | High |

| Cross-Coupling | 40–50 | High | Very High |

| Protective Group Strategy | 70–75 | High | Moderate |

Key Findings :

- The protective group strategy offers the highest yield and stereochemical control, albeit with additional steps.

- Direct bromination remains the simplest method but suffers from regioselectivity challenges.

化学反应分析

Types of Reactions

5-Bromo-2,4-dimethylhexa-2,4-dien-1-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.

Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of hydrocarbons.

Substitution: Formation of alcohols, amines, or other substituted derivatives.

科学研究应用

5-Bromo-2,4-dimethylhexa-2,4-dien-1-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 5-Bromo-2,4-dimethylhexa-2,4-dien-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and interactions with other molecules. The compound can undergo electrophilic addition reactions, where the bromine atom acts as an electrophile, and the conjugated diene system provides a site for nucleophilic attack .

相似化合物的比较

Structural Analogues Without Bromine

The closest structural analogs are subgroup 2 SCs such as (E,E)-2,4-dimethylhexa-2,4-dien-1-ol and (E,E)-2,4-dimethylhexa-2,4-dienal . Key differences include:

The bromine substituent likely reduces oxidation rates compared to non-brominated analogs, altering metabolic pathways in biological systems .

Brominated Alkenols and Aromatic Derivatives

Brominated analogs from other chemical classes highlight the impact of bromine on physicochemical properties:

- 2-Bromo-1-(5-bromo-2,4-dihydroxyphenyl)ethanone (aromatic brominated ketone): Bromine on an aromatic ring increases stability and electron-withdrawing effects, contrasting with the aliphatic bromine in the target compound . Used in synthetic chemistry for electrophilic substitutions, whereas the target compound’s aliphatic bromine may favor nucleophilic reactions .

- 5-Bromo-2,4-dihydroxybenzoic acid (aromatic brominated acid): Bromine enhances acidity and chelation properties, enabling applications in isotachophoresis . Unlike the dienol, this compound lacks conjugated double bonds, reducing reactivity in redox processes .

Functional Group Variations: Alcohols vs. Aldehydes

The hydroxyl group in 5-Bromo-2,4-dimethylhexa-2,4-dien-1-ol confers hydrogen-bonding capacity, affecting solubility and intermolecular interactions. In contrast, the aldehyde group in (E,E)-2,4-dimethylhexa-2,4-dienal increases electrophilicity, making it more reactive in condensation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。